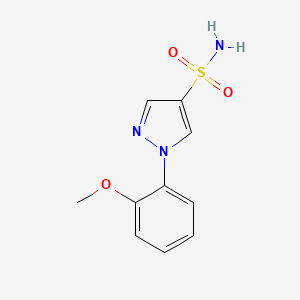

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHUYUGMPHMIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, three-step sequence, commencing with the formation of the pyrazole core, followed by electrophilic sulfonylation, and culminating in the formation of the sulfonamide moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of each synthetic transformation.

Introduction

Pyrazole-4-sulfonamide derivatives represent a significant class of compounds in contemporary medicinal chemistry, exhibiting a wide spectrum of biological activities. The confluence of the pyrazole nucleus and the sulfonamide functional group gives rise to a versatile scaffold for the development of novel therapeutic agents. Notably, derivatives of pyrazole-4-sulfonamide have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The title compound, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, is an analogue of various biologically active molecules, and its synthesis serves as a valuable case study in the construction of substituted pyrazole systems.

This guide will delineate a reliable synthetic route to 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, emphasizing the underlying chemical principles and providing practical, step-by-step instructions for its laboratory-scale preparation.

Overall Synthetic Strategy

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can be efficiently achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial construction of the 1-(2-methoxyphenyl)-1H-pyrazole core, which is then functionalized at the electron-rich C4 position via electrophilic sulfonylation to yield the key intermediate, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride. The final step involves the conversion of this sulfonyl chloride into the desired sulfonamide.

Caption: Overall synthetic workflow for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Step-by-Step Synthesis

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

The initial and crucial step in this synthesis is the construction of the pyrazole ring. This is achieved through the cyclocondensation reaction of (2-methoxyphenyl)hydrazine with a suitable three-carbon electrophile, typically malondialdehyde or its synthetic equivalent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Reaction Scheme:

Detailed Experimental Protocol:

-

To a solution of (2-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add a solution of malondialdehyde bis(dimethyl acetal) (1.05 equivalents).

-

The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 1-(2-methoxyphenyl)-1H-pyrazole.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

| Parameter | Value/Condition | Rationale |

| Solvent | Ethanol or Acetic Acid | Protic solvents facilitate the reaction and help to solubilize the starting materials. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps. |

| Work-up | Aqueous NaHCO₃ wash | Neutralizes the acidic reaction medium and removes any unreacted starting materials. |

Step 2: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride

The second step involves the introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction, where the electron-rich pyrazole ring attacks the strong electrophile generated from chlorosulfonic acid.[1] The C4 position is the most nucleophilic and sterically accessible position for electrophilic attack on the 1-substituted pyrazole ring.

Reaction Scheme:

Detailed Experimental Protocol:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, place 1-(2-methoxyphenyl)-1H-pyrazole (1.0 equivalent) and dissolve it in a suitable inert solvent like chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by TLC.

-

For a more complete conversion to the sulfonyl chloride, thionyl chloride (1.2 equivalents) can be added to the reaction mixture, and heating is continued for an additional 1-2 hours.[1]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.[2]

| Parameter | Value/Condition | Rationale |

| Reagent | Chlorosulfonic Acid | A strong electrophilic sulfonating agent. |

| Co-reagent | Thionyl Chloride | Reacts with any sulfonic acid formed to convert it to the desired sulfonyl chloride. |

| Temperature | Initial cooling to 0 °C, then heating | Controls the initial exothermic reaction and then provides the energy for the reaction to proceed to completion. |

| Work-up | Quenching on ice | Decomposes excess chlorosulfonic acid and precipitates the product. |

Step 3: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

The final step is the conversion of the sulfonyl chloride intermediate to the target sulfonamide. This is a nucleophilic acyl substitution reaction where ammonia or an amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[1]

Reaction Scheme:

Detailed Experimental Protocol:

-

Dissolve the 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.

-

Alternatively, a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM can be added.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Reagent | Aqueous Ammonia or Amine/DIPEA | Provides the nucleophilic amino group for the formation of the sulfonamide. DIPEA acts as a base to neutralize the HCl generated. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvents that solubilize the starting materials. |

| Temperature | 0 °C to room temperature | Controls the initial reaction rate and allows for a smooth reaction to completion. |

| Work-up | Aqueous wash | Removes excess ammonia/amine and any inorganic salts. |

Mechanistic Considerations

The synthetic pathway described herein involves a series of well-understood organic reactions. The initial pyrazole formation is a classic example of a cyclocondensation reaction. The subsequent sulfonylation is a textbook electrophilic aromatic substitution, with the pyrazole ring acting as the nucleophile. The final amination step is a nucleophilic substitution at the sulfonyl group.

Caption: Overview of the reaction mechanisms for each synthetic step.

Conclusion

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can be reliably achieved through a three-step process involving pyrazole ring formation, sulfonylation, and amination. This guide has provided detailed, step-by-step protocols and an overview of the key chemical principles involved. The presented methodology is robust and can be adapted for the synthesis of other 1-aryl-1H-pyrazole-4-sulfonamide derivatives, making it a valuable tool for researchers in the field of medicinal chemistry and drug discovery. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining the target compound in high yield and purity.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023.

-

1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2. Benchchem.

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications, 2023.

-

Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate, 2025.

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing, 2023.

-

Synthesis and anti-inflammatory activity of celecoxib like compounds. Taylor & Francis Online, 2012.

-

Synthesis of Novel Celecoxib Analogues by Bioisosteric Replacement of Sulfonamide as Potent Anti-Inflammatory Agents and Cyclooxygenase Inhibitors. PubMed, 2013.

-

Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed, 2009.

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC, 2023.

-

Method for preparing pyrazole sulfonamide derivatives. Google Patents.

-

Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed, 2014.

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México, 2015.

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 1997.

-

Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR.

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 2014.

-

Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2011.

-

Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Pharma Innovation, 2023.

-

1-(2-methoxyphenyl)-1h-pyrazole-4-sulfonyl chloride (C10H9ClN2O3S). PubChem.

-

Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 2005.

-

Free and Total Malondialdehyde Measured as 2,4-dinitrophenylhydrazine Adduct by HPLC-UV in Hemodialysis Patient Serum. Longdom Publishing.

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023.

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2019.

-

Malonaldehyde (Malondialdehyde). NCBI Bookshelf.

-

LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. PMC, 2017.

Sources

A Technical Guide to the Biological Activities of Phenyl-Pyrazole-Sulfonamide Derivatives: A Focus on 1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonamide

Abstract

The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, combining two highly versatile pharmacophores to create compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of this chemical class, with a specific focus on derivatives such as 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide. We will explore the core mechanism of multi-target enzyme inhibition, particularly focusing on carbonic anhydrases and cyclooxygenases, which underpins the significant anticancer and anti-inflammatory properties observed in these molecules.[3][4] This document synthesizes data from numerous in vitro and in vivo studies, presenting detailed experimental protocols, structure-activity relationship insights, and quantitative data to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: The Phenyl-Pyrazole-Sulfonamide Scaffold

The Privileged Pyrazole and Sulfonamide Moieties in Medicinal Chemistry

Heterocyclic compounds are foundational to modern pharmacology, and the pyrazole ring system is a standout example.[5] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[6] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for drug design.

Similarly, the sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs.[7] Its utility has since expanded dramatically, with sulfonamide-containing molecules demonstrating anticancer, anti-inflammatory, antiviral, and diuretic properties.[7][8] The key to its function lies in its ability to act as a potent zinc-binding group, enabling it to inhibit a wide array of metalloenzymes.[9] The combination of these two moieties in the 1-phenyl-1H-pyrazole-4-sulfonamide framework creates a powerful platform for developing targeted therapeutic agents.

Structural Features of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

The title compound features a pyrazole core functionalized at three key positions:

-

N1-Position: A 2-methoxyphenyl group. The placement and nature of substituents on this phenyl ring are critical for modulating target selectivity and pharmacokinetic properties. The ortho-methoxy group, in particular, can influence the molecule's conformation and interaction with target proteins.

-

C4-Position: A sulfonamide group. This is the primary pharmacophore responsible for the inhibition of key metalloenzymes like carbonic anhydrase.

-

C3/C5-Positions: These positions are often substituted (e.g., with methyl or aryl groups in related analogs) to further refine biological activity and target engagement.[3][5]

Rationale for Investigation: Targeting Key Pathological Pathways

The design of this scaffold is predicated on its potential to interact with enzymes that are overexpressed or dysregulated in major diseases. The sulfonamide moiety is a well-established inhibitor of carbonic anhydrases (CAs), particularly isoforms hCA IX and XII, which are heavily implicated in tumor progression and metastasis.[9][10] Concurrently, the diaryl heterocyclic structure is reminiscent of selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for mediating inflammatory pathways.[4][11] This dual-targeting potential makes the scaffold a highly attractive candidate for developing novel anticancer and anti-inflammatory drugs.

Synthesis and Characterization

General Synthetic Strategy

The synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives is typically achieved through a multi-step process that is both robust and adaptable. The general workflow involves the formation of the core pyrazole ring, followed by the introduction of the critical sulfonamide functional group.

Caption: Generalized synthetic workflow for pyrazole-4-sulfonamides.

Detailed Protocol: Synthesis of a Representative Phenyl-Pyrazole-Sulfonamide

This protocol is adapted from methodologies reported for the synthesis of related pyrazole-4-sulfonamide derivatives.[5][12]

Step 1: Synthesis of Pyrazole-4-sulfonyl chloride

-

To a flask containing chloroform, add 1,3,5-trimethyl-1H-pyrazole (1 equivalent) and cool the mixture to 0 °C.

-

Slowly add chlorosulfonic acid (2 equivalents) dropwise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Add thionyl chloride (1.5 equivalents) and heat the mixture to reflux for 3 hours. Causality Note: Thionyl chloride ensures the complete conversion of the sulfonic acid intermediate to the more reactive sulfonyl chloride.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and carefully pour it onto crushed ice.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.

Step 2: Synthesis of the Final Sulfonamide Compound

-

Dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) in dichloromethane at room temperature.[12]

-

Add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane dropwise to the amine solution.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

After completion (monitored by TLC), add cold water to the reaction mass and stir for 10 minutes.

-

Separate the organic layer, and extract the aqueous layer again with dichloromethane.

-

Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum.

-

Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure pyrazole-4-sulfonamide derivative.[5]

Spectroscopic Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

-

FT-IR: Key stretches include N-H vibrations around 3200-3400 cm⁻¹, asymmetric and symmetric S=O stretches of the sulfonamide group around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.[5][9]

-

¹H NMR: Characteristic signals include a singlet for the pyrazole C5-H proton, aromatic protons corresponding to the phenyl rings, and a signal for the sulfonamide N-H proton (which is D₂O exchangeable).[5][7]

-

¹³C NMR: Signals confirm the carbon framework, including the distinct chemical shifts for the pyrazole ring carbons and the substituted phenyl ring.[5]

-

HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition with high accuracy.[3][5]

Core Mechanism of Action: Multi-Target Enzyme Inhibition

The biological activity of this scaffold is primarily driven by its ability to inhibit key enzymes involved in disease progression.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13]

While ubiquitous isoforms like hCA I and II are involved in normal physiological processes, certain isoforms are specifically upregulated in disease states.[3][13]

-

hCA II: Inhibition of this isoform in the ciliary body of the eye reduces aqueous humor formation, making it a key target for glaucoma treatment.[13]

-

hCA IX and XII: These are tumor-associated isoforms that are overexpressed in many hypoxic solid tumors. They contribute to the acidification of the tumor microenvironment, promoting tumor cell proliferation, survival, and metastasis.[9][10] Therefore, selective inhibition of hCA IX and XII is a promising anticancer strategy.

The sulfonamide moiety is the critical zinc-binding group. The -SO₂NH₂ group deprotonates to -SO₂NH⁻ and coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle. The pyrazole and phenyl rings extend into adjacent hydrophobic and hydrophilic pockets, and substitutions on these rings dictate the isoform selectivity and binding affinity.[10]

The following table summarizes the inhibitory activity (Kᵢ values) of various pyrazole-sulfonamide compounds against key hCA isoforms, demonstrating their potency.

| Compound ID | Aryl Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Reference |

| 4c | 3-methoxyphenyl | 12.7 ± 1.7 | 10.3 ± 1.8 | [3] |

| 4g | 2,4-dimethoxyphenyl | 21.4 ± 4.2 | 6.9 ± 1.5 | [3] |

| 1f | 4-Chlorobenzoyl | 18.03 ± 2.86 | 32.75 ± 2.94 | [13] |

| 2b | 4-Methylbenzoyl | 35.80 ± 2.51 | 24.84 ± 1.57 | [13] |

| Acetazolamide | (Standard) | 50.0 | 12.0 | [9][13] |

Note: Data is for related pyrazole-sulfonamide derivatives to illustrate the scaffold's potential.

Inhibition of Cyclooxygenase (COX)

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

-

COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and regulate platelet function.

-

COX-2: Is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

Selective inhibition of COX-2 is a highly desirable therapeutic goal, as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

The 1,5-diarylpyrazole structure, exemplified by Celecoxib, is a classic motif for selective COX-2 inhibitors.[14] The sulfonamide group on the N1-phenyl ring can insert into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.

Caption: Inhibition of the COX-2 pathway by pyrazole-sulfonamides.

One study on a related pyrazole derivative, FR140423, found it to be 150 times more selective for COX-2 over COX-1, demonstrating potent anti-inflammatory effects in vivo without inducing gastric lesions.[4]

Key Biological Activities and Therapeutic Potential

Anticancer and Antiproliferative Effects

Numerous studies have demonstrated the potent antiproliferative activity of pyrazole-sulfonamide derivatives against a wide range of human cancer cell lines.[3][9][12] For instance, novel derivatives have been tested for their in vitro activity against U937 (lymphoma) cells, showing significant inhibition of cell proliferation.[5][12] Other studies have shown cytotoxicity towards oral squamous cell carcinoma (OSCC) lines.[3]

The anticancer effects are multifactorial:

-

CA IX/XII Inhibition: As discussed, this disrupts pH regulation in the tumor microenvironment, hindering cancer cell survival and proliferation.[9]

-

Kinase Inhibition: Some derivatives have shown potent inhibitory activity against key signaling kinases like JNK1, JNK2, and p38α, which are involved in cancer cell growth and survival pathways.[15]

-

Apoptosis and Cell Cycle Arrest: Treatment of MCF-7 breast cancer cells with a promising pyrazole-sulfonamide derivative led to an elevation in apoptotic cells and induced cell cycle arrest.[9]

This protocol assesses cell viability by measuring ATP levels, an indicator of metabolically active cells.[12]

-

Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).

-

Incubation: Incubate the plate for 48-72 hours.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.[12][16]

| Compound ID | Cell Line | Activity (IC₅₀, µM) | Reference |

| 11c | K-562 (Leukemia) | 2.11 | [15] |

| 11c | HCT-116 (Colon) | 4.35 | [15] |

| 5b | MCF-7 (Breast) | 5.21 | [9] |

| Doxorubicin | MCF-7 (Breast) | 11.58 | [9] |

Antimicrobial and Antifungal Activity

The pyrazole-sulfonamide scaffold has demonstrated significant in vitro activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like A. niger.[7][14][17]

The mechanism of action for sulfonamides as antibacterial agents is well-established. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the synthesis of folic acid, which is an essential nutrient for bacterial DNA synthesis and growth.[7][18]

This method is used to assess the antimicrobial activity of a compound.[7][17]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: Once the agar solidifies, spread a standardized inoculum (0.5 McFarland standard) of the test microorganism uniformly across the surface.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 20 mg/mL in DMSO) into each well. Also include a negative control (DMSO) and a positive control (e.g., Ofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key structural features that govern the biological activity of this scaffold.

Caption: Key SAR hotspots for the pyrazole-sulfonamide scaffold.

-

The Sulfonamide Moiety: This group is indispensable for activity against metalloenzymes like carbonic anhydrases and for conferring COX-2 selectivity. Its presence is a near-universal feature in the most potent compounds.[3][11]

-

The N1-Phenyl Ring: Substitutions on this ring are critical for fine-tuning activity. For example, in one study, a 2,4-dimethoxy substitution (compound 4g ) resulted in the most potent hCA II inhibition, while a 3-methoxy group (compound 4c ) yielded the best hCA I inhibitor.[3] This demonstrates that the position of electron-donating groups can precisely modulate isoform selectivity.

-

The Pyrazole Core: This central scaffold correctly orients the phenyl and sulfonamide moieties for optimal interaction with target enzyme active sites.

Conclusion and Future Directions

The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold, including derivatives like 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, represents a highly promising and versatile platform for drug discovery. The demonstrated ability to potently and, in some cases, selectively inhibit key enzymes such as carbonic anhydrases and cyclooxygenase-2 provides a strong mechanistic basis for the observed anticancer and anti-inflammatory activities.

Future research should focus on:

-

Lead Optimization: Systematic modification of substituents on the phenyl rings to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are required for the most promising lead compounds to assess their viability as clinical candidates.

-

In Vivo Efficacy Studies: Moving beyond initial proof-of-concept models to more advanced preclinical models of cancer and chronic inflammation to validate therapeutic efficacy.

-

Target Deconvolution: For compounds showing potent whole-cell activity, further studies are needed to fully elucidate all relevant molecular targets and pathways that contribute to their overall biological effect.

This guide provides a solid foundation for these future efforts, highlighting the immense therapeutic potential locked within this powerful chemical scaffold.

References

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Indian Journal of Microbiology. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Indian Journal of Microbiology. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). National Center for Biotechnology Information. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2024). Chemistry & Biodiversity. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Center for Biotechnology Information. [Link]

-

Antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4‐d]pyrimidine. (n.d.). Scilit. [Link]

-

The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). ResearchGate. [Link]

-

Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry. [Link]

-

Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). National Center for Biotechnology Information. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ResearchGate. [Link]

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). PubMed. [Link]

-

2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation. (2006). ResearchGate. [Link]

-

Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed. [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. [Link]

-

Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. (2021). PubMed. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2014). PubMed. [Link]

-

BindingDB. (n.d.). BindingDB. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

Sources

- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide (1184583-83-2) for sale [vulcanchem.com]

The Emerging Therapeutic Potential of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Bioactivity, and Future Directions

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with pyrazole and sulfonamide moieties standing out as "privileged structures" in medicinal chemistry.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs.[3][4] Similarly, the sulfonamide functional group is a well-established pharmacophore renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][5] The strategic combination of these two pharmacores in a single molecular entity, such as 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, presents a compelling opportunity for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective research avenues for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, tailored for researchers and professionals in the field of drug development.

Synthetic Strategy and Characterization

While the direct synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is not extensively detailed in currently available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous pyrazole-4-sulfonamide derivatives.[6][7] The proposed synthesis involves a multi-step process, beginning with the construction of the pyrazole core, followed by sulfonation and subsequent amidation.

Proposed Synthetic Workflow

A logical synthetic approach would likely begin with the diazotization of a suitable aniline precursor, followed by a coupling reaction with a β-ketoester to form a hydrazone intermediate. Cyclization of this intermediate would then yield the desired pyrazole ring. Subsequent chlorosulfonylation at the 4-position of the pyrazole, followed by amination, would furnish the final 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Caption: Proposed synthetic workflow for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

-

Dissolve 2-methoxyaniline in an appropriate solvent and cool to 0-5°C.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature.

-

In a separate flask, prepare a solution of ethyl acetoacetate and a suitable base.

-

Slowly add the diazonium salt solution to the ethyl acetoacetate solution.

-

Allow the reaction to proceed to form the hydrazone intermediate.

-

Induce cyclization by heating the reaction mixture, potentially with the addition of an acid or base catalyst, to yield 1-(2-methoxyphenyl)-1H-pyrazole.[3]

Step 2: Chlorosulfonylation of the Pyrazole Ring

-

Dissolve the synthesized 1-(2-methoxyphenyl)-1H-pyrazole in a suitable solvent such as chloroform.

-

Cool the mixture to 0°C under a nitrogen atmosphere.

-

Slowly add chlorosulfonic acid to the stirred solution.

-

After the initial reaction, thionyl chloride can be added to facilitate the formation of the sulfonyl chloride.[6][8]

-

The reaction is typically monitored by thin-layer chromatography (TLC).

Step 3: Amination to form the Sulfonamide

-

Dissolve the resulting pyrazole-4-sulfonyl chloride in a solvent like dichloromethane.

-

Add an excess of aqueous ammonia or a desired amine to the solution at room temperature.

-

Stir the reaction mixture for a specified period, monitoring completion by TLC.[7]

-

Upon completion, the product can be isolated through extraction and purified by column chromatography.

Characterization

The structural elucidation of the synthesized 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide would be confirmed using a suite of analytical techniques:

| Analytical Technique | Expected Observations |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), C=N stretching (pyrazole ring), and C-O stretching (methoxy group).[6][9] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Resonances corresponding to the protons on the pyrazole and phenyl rings, the methoxy group protons, and the sulfonamide NH₂ protons.[10][11] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals for all unique carbon atoms in the molecule, including those in the pyrazole and phenyl rings, the methoxy carbon, and carbons adjacent to the sulfonamide group.[6][12] |

| HRMS (High-Resolution Mass Spectrometry) | The exact mass of the molecular ion, confirming the elemental composition of the compound.[13] |

Potential Biological Activities and Therapeutic Targets

The pyrazole-sulfonamide scaffold is associated with a wide range of pharmacological activities.[14] Based on the activities of structurally related compounds, 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is predicted to exhibit potential in several therapeutic areas.

Anticancer Activity

Numerous pyrazoline benzenesulfonamide derivatives have demonstrated significant anticancer potential.[14] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis by modulating key signaling pathways involved in tumor growth.[4][14]

Anti-inflammatory and Analgesic Effects

Certain pyrazole derivatives, such as Ramifenazone and Famprofazone, are known non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic and antipyretic properties.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial and Antifungal Properties

The sulfonamide moiety is a classic antibacterial pharmacophore that acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[5] Pyrazole derivatives have also shown promising antibacterial and antifungal activities.[15]

Enzyme Inhibition

A primary mechanism of action for many pyrazole-sulfonamide derivatives is enzyme inhibition.[1] Specific targets include:

-

Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of CAs, with implications for treating glaucoma, epilepsy, and certain types of cancer.[3][10]

-

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus.[16]

-

Kinases: Pyrazole-containing compounds have been developed as inhibitors of various kinases involved in cancer signaling pathways, such as AKT1.[4]

Postulated Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of pyrazole-based kinase inhibitors in oncology, a plausible mechanism of action for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide could involve the inhibition of a key signaling pathway, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Future Directions and Research Opportunities

The exploration of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide and its derivatives is a promising area for future research. Key areas of investigation should include:

-

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes will help to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the phenyl ring and the sulfonamide group will be crucial for optimizing potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Target Identification and Validation: For compounds exhibiting significant biological activity, target deconvolution studies will be essential to elucidate the precise molecular mechanism of action.

Conclusion

The 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and evaluate this promising molecule. Its potential to exhibit a wide range of biological activities, particularly in the realms of oncology and infectious diseases, makes it a compelling target for further investigation. This technical guide provides a foundational framework to inspire and direct future research efforts in harnessing the therapeutic potential of this versatile chemical entity.

References

[14] Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025, December 27). Vertex AI Search. [6] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023, July 13). PubMed Central. [7] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. (2023, July 13). ACS Publications. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024, April 16). Frontiers. [3] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. (2025, March 24). NIH. [10] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). RSC Publishing. [8] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ResearchGate. Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives | Request PDF. (2025, August 5). ResearchGate. [12] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PubMed. [13] Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022, June 21). Frontiers. [5] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [15] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. [1] 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2. (n.d.). Benchchem. [4] Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. [2] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [9] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (2025, January 12). ResearchGate. [11] Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025, August 18). MDPI.

Sources

- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 14. dovepress.com [dovepress.com]

- 15. meddocsonline.org [meddocsonline.org]

- 16. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

Technical Guide: Discovery and Optimization of Novel Pyrazole-Based Therapeutic Agents

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor) and Pralsetinib (RET inhibitor). Its ubiquity stems from its unique physicochemical properties: it acts as a robust bioisostere for amide bonds and phenyl rings while offering distinct hydrogen bond donor (NH) and acceptor (N2) motifs essential for engaging the hinge region of kinase ATP-binding pockets.

This guide moves beyond basic synthesis to address the critical bottlenecks in pyrazole drug discovery: regiochemical ambiguity during synthesis and assay interference during biological validation.

Structural Rationale & Molecular Modeling[1]

The Kinase Hinge Binder Hypothesis

In kinase inhibitor design, the pyrazole moiety is frequently utilized to mimic the adenine ring of ATP.[1]

-

N-unsubstituted pyrazoles (NH): Act as H-bond donors to the gatekeeper residue or the hinge backbone (e.g., Glu/Met residues).

-

N-substituted pyrazoles: The N2 nitrogen often serves as an H-bond acceptor.

Causality in Design: When targeting the ATP pocket, substitution at the 3- and 5-positions determines the vector of the side chains. A 3,5-disubstituted pyrazole creates a "V" shape that can perfectly slot into the hydrophobic back pocket of kinases (e.g., p38 MAP kinase or Aurora kinases), whereas 1,4-substitution patterns are often explored for linear binding modes in GPCRs.

Synthetic Strategies: Mastering Regioselectivity

The most significant challenge in pyrazole synthesis is controlling the formation of 1,3-disubstituted vs. 1,5-disubstituted isomers during the condensation of hydrazines with 1,3-dielectrophiles.

The Regioselectivity Decision Tree

Classical Knorr synthesis often yields mixtures that require tedious chromatographic separation. Modern drug discovery demands regioconvergent routes.

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired substitution pattern to avoid inseparable regioisomers.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: Synthesize a Celecoxib-analog intermediate with >95:5 regioselectivity. Method: Condensation of an alkynyl ketone with a substituted hydrazine hydrochloride.

Reagents:

-

1-Phenyl-2-propyn-1-one (Alkynyl ketone)

-

4-Sulfonamidophenylhydrazine hydrochloride

-

Ethanol (absolute)

-

Triethylamine (TEA)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-Phenyl-2-propyn-1-one (1.0 equiv, 5 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv) to the solution.

-

Catalysis: Add TEA (1.2 equiv) dropwise. Causality: The hydrochloride salt prevents premature non-selective attack. TEA slowly releases the free hydrazine, allowing the thermodynamically stable intermediate (via Michael addition first, then cyclization) to form, favoring the 1,5-isomer (or 1,3 depending on sterics of the ketone).

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. The product often precipitates. Filter the solid. If no precipitate, evaporate solvent and recrystallize from EtOH.

-

Validation (Self-Correcting Step):

-

NOE NMR: You must run a 1D-NOE or 2D-NOESY NMR. Irradiate the pyrazole-C4 proton. If you see enhancement of the N-phenyl protons, you have the 1,5-isomer . If you see enhancement of the C3-substituent protons, you have the 1,3-isomer . Do not rely solely on chemical shift.

-

Biological Evaluation: Kinase Profiling

For pyrazoles designed as kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard. It eliminates the short-lived background fluorescence common in small molecule libraries (many pyrazoles are inherently fluorescent).

TR-FRET Assay Workflow (LanthaScreen™ Format)

Figure 2: LanthaScreen TR-FRET kinase assay workflow. The Terbium (Tb) donor transfers energy to the Fluorescein acceptor only if the antibody binds the phosphorylated substrate.

Detailed Protocol: TR-FRET Kinase Inhibition Assay

Objective: Determine IC50 of pyrazole analogs against JAK2 kinase.

-

Compound Prep: Prepare 3-fold serial dilutions of the pyrazole compound in 100% DMSO (start at 10 mM). Dilute 100x into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Plate Setup: Use a white, low-volume 384-well plate.

-

Add 2.5 µL of diluted compound.

-

Add 2.5 µL of Enzyme/Substrate mix (JAK2 enzyme + GFP-STAT1 peptide substrate).

-

Add 2.5 µL of ATP solution (at Km apparent).

-

-

Controls (Self-Validating):

-

Max Signal (0% Inhibition): DMSO + Enzyme + Substrate + ATP.

-

Min Signal (100% Inhibition): DMSO + Enzyme + Substrate (No ATP) OR Staurosporine (excess).

-

-

Incubation: Shake for 30 sec, incubate 60 min at RT in the dark.

-

Detection: Add 10 µL of TR-FRET Dilution Buffer containing Terbium-labeled anti-phospho-STAT1 antibody and 10 mM EDTA.

-

Read: Incubate 30 min. Read on a plate reader (e.g., PHERAstar) with TR-FRET module (Delay 100 µs, Integration 200 µs).

-

Analysis: Calculate Emission Ratio (520 nm / 495 nm). Plot % Inhibition vs. Log[Compound].

Data Presentation: SAR Analysis

The following table illustrates a representative Structure-Activity Relationship (SAR) for a pyrazole series targeting a tyrosine kinase.

Table 1: SAR of 1,3,5-Trisubstituted Pyrazoles against Target Kinase X

| Cmpd ID | R1 (N-Position) | R3 (C-Position) | R5 (C-Position) | IC50 (nM) | LE (Ligand Eff.) | Notes |

| PZ-01 | Phenyl | Methyl | Methyl | >10,000 | <0.20 | Baseline scaffold; inactive. |

| PZ-02 | Phenyl | CF3 | Methyl | 850 | 0.28 | Electron Withdrawal: CF3 enhances acidity of NH (if free) or alters electronics of the ring. |

| PZ-03 | 4-F-Phenyl | CF3 | Methyl | 120 | 0.35 | Metabolic Stability: F blocks para-oxidation. |

| PZ-04 | 4-F-Phenyl | CF3 | 2-Amino-Pyridine | 12 | 0.42 | Hinge Binder: Pyridine N acts as H-bond acceptor in the hinge region. |

| PZ-05 | Methyl | CF3 | 2-Amino-Pyridine | 450 | 0.31 | Loss of Potency: Phenyl group at R1 was providing essential hydrophobic contacts (gatekeeper). |

Interpretation: The transition from PZ-01 to PZ-04 demonstrates the necessity of an electron-deficient core (CF3) and a specific hinge-binding motif (Amino-pyridine). The drop in activity in PZ-05 confirms the R1 substituent sits in a hydrophobic pocket, likely the specificity pocket of the kinase.

References

-

Ansari, A. et al. (2017). "Biological and chemical attributes of pyrazole scaffolds." European Journal of Medicinal Chemistry. Link

-

Faming, Z. et al. (2024). "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides." Journal of Organic Chemistry. Link

-

Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Assay Validation." Technical Note. Link

-

FDA Drug Database. "Ruxolitinib (Jakafi) Pharmacology Review." Link

-

BenchChem. "Structure-Activity Relationship of Methyl Pyrazole Derivatives." Link

Sources

Spectroscopic Characterization of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous bioactive compounds, while the sulfonamide group is a cornerstone functional group known for a wide range of pharmacological activities.[1] The precise arrangement of the 2-methoxyphenyl substituent on the pyrazole ring further modulates the molecule's physicochemical and biological properties. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, making a thorough understanding of its spectroscopic signature essential.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide. As a Senior Application Scientist, the following sections are structured to not only present the expected data but also to explain the underlying principles and experimental considerations for its acquisition and interpretation. This guide will cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide incorporates several key functionalities that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide would be recorded in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3-8.5 | s | 1H | H5 (pyrazole) | The proton at position 5 of the pyrazole ring is expected to be a singlet and shifted downfield due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing sulfonamide group. |

| ~7.8-8.0 | s | 1H | H3 (pyrazole) | The proton at position 3 of the pyrazole ring will also be a singlet and appear at a downfield chemical shift. |

| ~7.3-7.6 | m | 4H | Ar-H | The four protons of the 2-methoxyphenyl ring will appear as a complex multiplet in the aromatic region. Their exact shifts and coupling patterns depend on the rotational dynamics of the phenyl ring. |

| ~7.2 | s (br) | 2H | SO₂NH₂ | The protons of the sulfonamide group are typically observed as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. These protons are exchangeable with D₂O. |

| ~3.8 | s | 3H | OCH₃ | The three protons of the methoxy group will appear as a sharp singlet at a characteristic upfield position. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz.

-

Acquisition Parameters:

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C (Ar-O) | The aromatic carbon directly attached to the methoxy group is expected to be significantly deshielded. |

| ~135-145 | C3 & C5 (pyrazole) | The carbons of the pyrazole ring will appear in the downfield region, with their exact shifts influenced by the substituents. |

| ~120-130 | C (Ar) | The remaining aromatic carbons of the methoxyphenyl ring will resonate in this region. |

| ~110-120 | C4 (pyrazole) | The carbon bearing the sulfonamide group is expected to be shielded relative to the other pyrazole carbons. |

| ~55-60 | OCH₃ | The carbon of the methoxy group will appear at a characteristic upfield chemical shift. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.

-

Instrument Setup: A high-field NMR spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Number of Scans: Several hundred to several thousand scans may be necessary.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) is often used to ensure quantitative accuracy, although shorter delays can be used for faster acquisition of qualitative spectra.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide (C₁₀H₁₁N₃O₃S), the expected molecular weight is approximately 269.05 g/mol .

Expected Mass Spectrometry Data

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Expected Ions:

-

[M+H]⁺: The protonated molecular ion is expected to be observed at an m/z of approximately 270.06.

-

[M+Na]⁺: Adducts with sodium ions are also common, leading to a peak at an m/z of approximately 292.04.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecule with high accuracy. The calculated exact mass for [C₁₀H₁₁N₃O₃S + H]⁺ is 270.0594.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography (LC) system.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

Caption: General workflow for ESI-Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H (sulfonamide) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic, OCH₃) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1350-1300 & 1180-1160 | S=O (sulfonamide) | Asymmetric & Symmetric Stretching |

| 1250-1200 | C-O (aryl ether) | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Conclusion

The comprehensive spectroscopic analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide through ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, and together they form a robust analytical package for the characterization of this and related compounds in a research and drug development setting. The provided protocols and interpretations serve as a practical guide for scientists to ensure data integrity and to facilitate further investigations into the properties and applications of this important molecular scaffold.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. Retrieved from [Link]

-

Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Retrieved from [Link]

-

Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Retrieved from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. Retrieved from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). wiser.cdu.edu.cn. Retrieved from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4- carbaldehyde. (2024). KTU ePubl. Retrieved from [Link]

-

Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (n.d.). SciTePress. Retrieved from [Link]

-

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl- - Optional[1H NMR] - Spectrum. (n.d.). spectrum.optional.pt. Retrieved from [Link]

-

¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

-

IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR spectrum of compound 4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico ADME/T Profiling of Pyrazolone Derivatives

Introduction

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile. Historically, these evaluations were resource-intensive, occurring late in the development pipeline and often leading to costly failures.

Today, the paradigm has shifted. The "fail early, fail cheap" philosophy is now central to modern drug discovery, driven by the power of computational, or in silico, modeling.[3][4] These approaches allow for the rapid, cost-effective screening of large libraries of compounds, enabling researchers to prioritize candidates with favorable ADME/T properties long before synthesis.[5][6][7] This guide provides an in-depth technical framework for conducting a comprehensive in silico ADME/T assessment of pyrazolone derivatives, grounded in the principles and practical insights of a seasoned application scientist.

Part 1: Foundational Principles of In Silico ADME/T

The ADME/T Framework: A Multi-Parameter Challenge

The success of a drug is not solely dependent on its potency at the target site. It must navigate a complex biological landscape. We evaluate this journey through the ADME/T framework:

-

Absorption: How the drug enters the bloodstream. For oral drugs, this involves traversing the intestinal wall.

-

Distribution: Where the drug goes in the body after absorption, including its ability to reach the target tissue and its tendency to bind to plasma proteins.

-

Metabolism: How the body chemically modifies the drug, primarily in the liver by enzymes like the Cytochrome P450 (CYP) superfamily.[8] This can lead to deactivation, activation, or the formation of toxic byproducts.

-

Excretion: How the drug and its metabolites are removed from the body.

-

Toxicity: The potential for the drug to cause harm, including off-target effects like cardiotoxicity or organ damage like hepatotoxicity.

The Imperative for Early Assessment

Late-stage attrition due to poor ADME/T properties is a primary driver of the prohibitive costs and timelines in drug development.[3][4] By building predictive models into the early discovery phase, we can de-risk projects, focus resources on the most promising chemical scaffolds, and design molecules with a higher probability of clinical success. In silico tools have become indispensable in this effort, providing a high-throughput filter to eliminate poorly behaved compounds.[9]

Core Computational Methodologies

Our in silico toolkit is diverse, but most ADME/T predictions rely on a few core methodologies:

-

Quantitative Structure-Activity Relationship (QSAR): These are statistical models that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity or a specific ADME/T endpoint.[10] For a QSAR model to be reliable, it must be trained on a large, high-quality dataset of molecules similar to those being tested.[11]

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. In ADME/T, this is crucial for predicting interactions with metabolic enzymes (e.g., CYPs) or toxicity targets (e.g., the hERG potassium channel).[1]

-

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex mathematical representations of the body's organs and blood flow.[12] By integrating physicochemical data and in vitro measurements, these models can simulate the ADME of a drug in a whole organism, predicting plasma concentration-time profiles and tissue distribution.[13][14]

Part 2: Core In Silico Workflows for Pyrazolone Derivatives

A systematic, tiered approach is essential for an effective in silico screen. We begin with fundamental physicochemical properties and progressively move to more complex biological interactions and systemic effects.

Workflow for Initial Physicochemical & Pharmacokinetic Profiling

The first step involves a rapid assessment of the fundamental properties that govern a molecule's "drug-likeness" and basic pharmacokinetics. Open-access webservers like SwissADME and pkCSM are invaluable at this stage for their speed and breadth of predictions.[15][16][17]

Experimental Protocol 1: Rapid ADME Profiling using SwissADME

-

Objective: To generate a rapid, high-level overview of a pyrazolone derivative's physicochemical properties, pharmacokinetics, and drug-likeness.

-

Methodology:

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the pyrazolone derivative of interest from a chemical database like PubChem.

-

Submission: Navigate to the SwissADME web server (]">www.swissadme.ch).[16] Paste the SMILES string into the input box. For multiple compounds, list one SMILES per line.

-

Execution: Click the "Run" button to initiate the calculations. The server will process the structure and generate a comprehensive report.

-

Data Analysis & Interpretation:

-

Physicochemical Properties: Examine key values such as Molecular Weight (MW), LogP (lipophilicity), and TPSA (Topological Polar Surface Area). The goal is to identify compounds that align with established drug-like chemical space (e.g., Lipinski's Rule of Five).[17]

-

Pharmacokinetics: Focus on predictors like Gastrointestinal (GI) absorption (predicted as High/Low) and Blood-Brain Barrier (BBB) permeation (Yes/No).

-

Drug-Likeness: Review the Lipinski, Ghose, Veber, Egan, and Muegge filters. While violations do not automatically disqualify a compound, they serve as red flags that may indicate future liabilities.

-

Bioavailability Radar: Use the radar plot for a quick visual assessment of the compound's suitability for oral administration. The optimal compound should have all its parameters fall within the pink hexagonal area.[18]

-

-

Absorption and Permeability Modeling

For an orally administered drug, absorption is the first major hurdle. We use computational models to predict a compound's ability to pass through the intestinal lining.

-

Human Intestinal Absorption (HIA): This is a global prediction of the percentage of the drug absorbed after oral administration.

-

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal barrier.[19][20] In silico models trained on large Caco-2 datasets can predict a compound's apparent permeability (Papp), a key indicator of its potential for passive diffusion across the gut wall.[21][22]

Metabolism Prediction: The Role of Cytochrome P450s